molecular formula C29H34Cl2N6O4S B1684608 Quizartinib dihydrochloride CAS No. 1132827-21-4

Quizartinib dihydrochloride

Cat. No.: B1684608
CAS No.: 1132827-21-4
M. Wt: 633.6 g/mol
InChI Key: DHYPGRVMIOATAE-UHFFFAOYSA-N
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Description

Quizartinib dihydrochloride is an oral and potent fms-like tyrosine kinase 3 (FLT3) inhibitor. It is the first drug developed specifically targeting FLT3, a receptor tyrosine kinase involved in the proliferation of hematopoietic stem cells. This compound is primarily used in the treatment of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (ITD) mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quizartinib dihydrochloride involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, automated systems for monitoring and control, and stringent quality assurance protocols .

Chemical Reactions Analysis

Types of Reactions

Quizartinib dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Quizartinib dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Quizartinib dihydrochloride exerts its effects by inhibiting the activity of FLT3. It binds to the adenosine triphosphate (ATP) binding domain of FLT3, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-ITD positive AML cells .

Comparison with Similar Compounds

Similar Compounds

    Midostaurin: Another FLT3 inhibitor used in the treatment of AML.

    Gilteritinib: A dual FLT3 and AXL inhibitor used in relapsed or refractory AML.

    Sorafenib: A multi-kinase inhibitor with activity against FLT3.

Uniqueness

Quizartinib dihydrochloride is unique in its high specificity and potency against FLT3-ITD mutations. It has shown superior efficacy in clinical trials compared to other FLT3 inhibitors, making it a valuable addition to the AML treatment regimen .

Properties

CAS No.

1132827-21-4

Molecular Formula

C29H34Cl2N6O4S

Molecular Weight

633.6 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[6-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea;dihydrochloride

InChI

InChI=1S/C29H32N6O4S.2ClH/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-9-8-21(16-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34;;/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36);2*1H

InChI Key

DHYPGRVMIOATAE-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=C(C=C5)OCCN6CCOCC6)SC4=N3.Cl.Cl

Appearance

Yellow to orange solid powder

950769-58-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC220;  AC 220;  AC-220;  AC010220;  AC-010220;  AC 010220;  AC010220.2HCl;  Quizartinib;  Quizartinib HCl;  Quizartinib dihydrochloride..

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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